Compound Name and Classification
The compound known as (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is classified under the category of synthetic organic compounds, particularly within the realm of pharmaceuticals and medicinal chemistry. It is identified by the CAS number 1326935-76-5 and has a molecular formula of C27H31FN4O with a molecular weight of 446.57 g/mol .
Source and Availability
This compound is available from various chemical suppliers and research institutions, indicating its utility in scientific research. It is often utilized in studies related to pharmacology and medicinal chemistry due to its complex structure and potential biological activities .
Methods of Synthesis
The synthesis of (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, compounds of similar structure often utilize techniques such as:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity.
Structural Characteristics
The compound's structure features a quinoline core substituted with a fluorine atom and a piperazine ring, which is further linked to a pyrrolidine moiety through a methanone functional group. The presence of multiple aromatic rings contributes to its structural complexity.
| Property | Value |
|---|---|
| Molecular Formula | C27H31FN4O |
| Molecular Weight | 446.57 g/mol |
| InChI Key | LHKFULGAJMZMMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F)C |
The compound's intricate design suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry .
Reactivity Profile
The chemical reactivity of (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can be explored through various reactions typical for compounds containing amides and heterocycles:
These reactions highlight the compound's versatility in synthetic applications .
Further pharmacological studies would be necessary to elucidate its specific action mechanism .
While specific physical properties such as density and boiling point are not provided in the sources, they are critical for understanding the compound's behavior in different environments.
Key chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) would provide insights into the purity and structural integrity of this compound .
(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone shows promise in several scientific domains:
Its unique structure suggests potential applications in treating conditions related to central nervous system disorders or infections due to its quinoline component .
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: